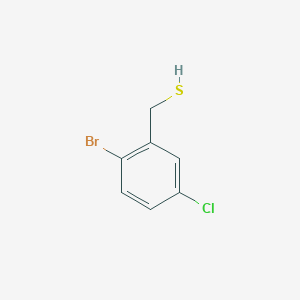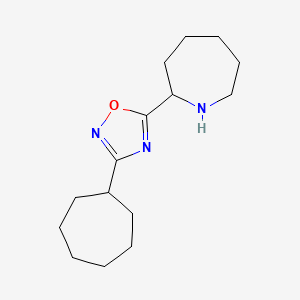
1-(1-Ethyl-1H-imidazol-4-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-imidazol-4-yl)-ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features an ethyl group attached to the nitrogen atom at position 1 and an ethanone group at position 4 of the imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of 1-(1-Ethyl-1H-imidazol-4-yl)-ethanone can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with ethyl halides under basic conditions, followed by oxidation to introduce the ethanone group. Industrial production methods often employ catalytic processes to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in optimizing the synthesis.
Chemical Reactions Analysis
1-(1-Ethyl-1H-imidazol-4-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Ethyl-1H-imidazol-4-yl)-ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-imidazol-4-yl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the ethanone group can form hydrogen bonds with biological macromolecules, affecting their function. Pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
1-(1-Ethyl-1H-imidazol-4-yl)-ethanone can be compared with other imidazole derivatives such as:
1-(1-Methyl-1H-imidazol-4-yl)-ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Propyl-1H-imidazol-4-yl)-ethanone: Features a propyl group, leading to different physicochemical properties.
1-(1-Butyl-1H-imidazol-4-yl)-ethanone: Contains a butyl group, which can influence its reactivity and applications
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(1-ethylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-3-9-4-7(6(2)10)8-5-9/h4-5H,3H2,1-2H3 |
InChI Key |
AIGIACABKKRLRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


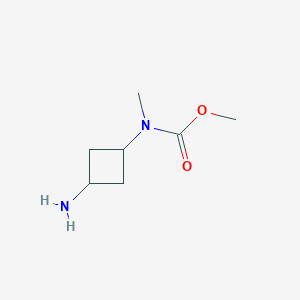
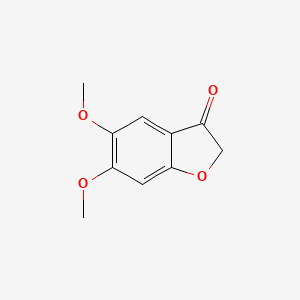

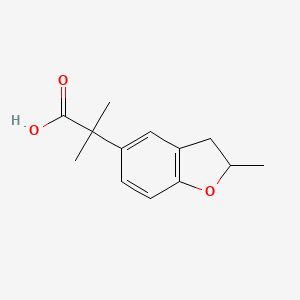
![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
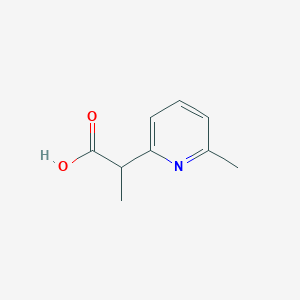




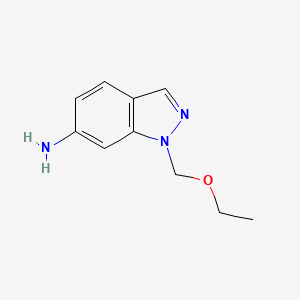
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)
